

Introduction: Unveiling the Synthetic Potential of a Multifunctional Aromatic Building Block

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Compound of Interest

Compound Name: *4-Chloro-2-methoxy-5-methylbenzonitrile*

CAS No.: *755027-31-7*

Cat. No.: *B1391815*

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4-Chloro-2-methoxy-5-methylbenzonitrile, with the CAS Number 755027-31-7[1], is a polysubstituted aromatic compound that presents a rich tapestry of synthetic opportunities for the discerning organic chemist. Its structure is characterized by a strategically functionalized benzene ring, featuring a nitrile group, a chloro substituent, a methoxy group, and a methyl group. This unique combination of functionalities imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. The interplay of the electron-withdrawing nitrile and chloro groups with the electron-donating methoxy and methyl groups creates a nuanced electronic landscape that can be exploited for selective chemical transformations. This guide provides an in-depth exploration of the synthesis and synthetic applications of **4-Chloro-2-methoxy-5-methylbenzonitrile**, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Proposed Synthesis of 4-Chloro-2-methoxy-5-methylbenzonitrile

While not extensively documented, a robust and logical synthetic pathway to **4-Chloro-2-methoxy-5-methylbenzonitrile** can be devised from readily available starting materials. A plausible route commences with the commercially available 2-methoxy-5-methylaniline (also known as p-cresidine)[2][3][4]. The synthesis can be conceptualized as a two-step process involving the introduction of the nitrile functionality via a Sandmeyer reaction, followed by regioselective chlorination of the aromatic ring.



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Caption: Proposed synthetic pathway to **4-Chloro-2-methoxy-5-methylbenzonitrile**.

Protocol 1: Synthesis of 2-Methoxy-5-methylbenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting anilines to benzonitriles via a diazonium salt intermediate[5][6][7][8][9].

Step-by-Step Methodology:

- **Diazotization:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methoxy-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
- Stir the resulting solution for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Cyanation:** In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water and heat to 60-70 °C.

- Carefully and slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.
- After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure complete reaction.
- Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield 2-methoxy-5-methylbenzonitrile.

Protocol 2: Chlorination of 2-Methoxy-5-methylbenzonitrile

The methoxy and methyl groups are ortho-, para-directing activators. The position ortho to the methoxy group and meta to the methyl group (C4) is sterically accessible and electronically activated, making it a likely site for electrophilic aromatic substitution. Sulfuryl chloride (SO₂Cl₂) in an inert solvent is an effective chlorinating agent for such systems.

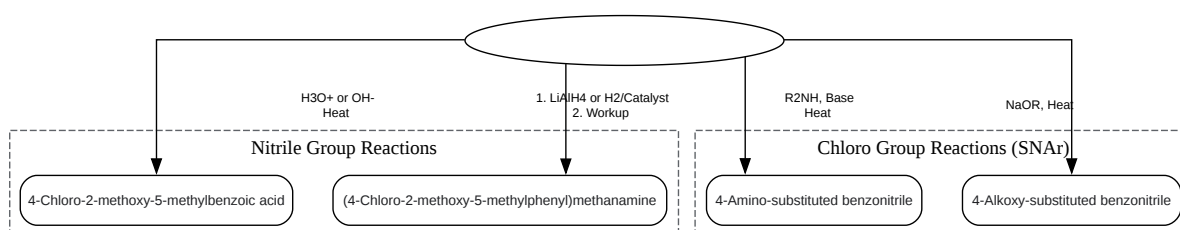
Step-by-Step Methodology:

- In a flask protected from light and moisture, dissolve 2-methoxy-5-methylbenzonitrile (1.0 eq) in a dry, inert solvent such as dichloromethane or chloroform.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
- Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

- Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to afford **4-Chloro-2-methoxy-5-methylbenzonitrile**.

Applications in Organic Synthesis: A Toolkit for Molecular Elaboration

4-Chloro-2-methoxy-5-methylbenzonitrile is a versatile scaffold for a variety of chemical transformations, primarily involving its nitrile and chloro functionalities.



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Caption: Key synthetic transformations of **4-Chloro-2-methoxy-5-methylbenzonitrile**.

Transformations of the Nitrile Group

The nitrile group is a valuable functional handle, readily converted into other important moieties such as carboxylic acids and primary amines.

The hydrolysis of benzonitriles to their corresponding benzoic acids is a fundamental transformation, achievable under both acidic and basic conditions^{[10][11][12][13]}. The resulting

4-Chloro-2-methoxy-5-methylbenzoic acid[14] is a potentially valuable building block, analogous to other substituted benzoic acids used in medicinal chemistry.

Protocol 3: Basic Hydrolysis of **4-Chloro-2-methoxy-5-methylbenzotrile**

- In a round-bottom flask, suspend **4-Chloro-2-methoxy-5-methylbenzotrile** (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%). An alcoholic co-solvent like ethanol can be added to improve solubility.
- Heat the mixture to reflux and maintain for 6-24 hours, monitoring for the cessation of ammonia evolution and the disappearance of the starting material (by TLC).
- Cool the reaction mixture to room temperature and extract with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.
- Acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-Chloro-2-methoxy-5-methylbenzoic acid.

The nitrile group can be reduced to a primary amine (benzylamine) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation[15][16][17][18]. This opens up avenues for the synthesis of a wide range of compounds through further derivatization of the amine.

Protocol 4: Reduction of **4-Chloro-2-methoxy-5-methylbenzotrile** with LiAlH₄

- Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
- To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of **4-Chloro-2-methoxy-5-methylbenzotrile** (1.0 eq) in anhydrous THF dropwise.
- After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

- Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
- Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-Chloro-2-methoxy-5-methylphenyl)methanamine.
- The product can be purified by distillation or by conversion to a hydrochloride salt.

Nucleophilic Aromatic Substitution (S_NAr) of the Chloro Group

The chloro substituent on the aromatic ring can be replaced by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (S_NAr) mechanism. The presence of the electron-withdrawing nitrile group, particularly para to the chloro group, facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

Causality: For an S_NAr reaction to proceed, the aromatic ring must be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group (in this case, -Cl)[19]. These groups stabilize the negative charge that develops on the ring during the nucleophilic attack.

Protocol 5: General Procedure for Amination via S_NAr

- In a sealed tube or a flask equipped with a reflux condenser, combine **4-Chloro-2-methoxy-5-methylbenzonitrile** (1.0 eq), the desired amine (1.5-2.0 eq), and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq) in a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.
- Heat the reaction mixture to 100-150 °C for 12-48 hours, monitoring the reaction progress by TLC.
- Cool the mixture to room temperature and pour it into water.

- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography to yield the corresponding 4-amino-substituted-2-methoxy-5-methylbenzonitrile.

Relevance in Pharmaceutical and Agrochemical Synthesis

While direct applications of **4-Chloro-2-methoxy-5-methylbenzonitrile** are not widely reported, its structural motifs are present in many biologically active compounds. Its utility can be inferred from the importance of closely related intermediates. For example, substituted benzonitriles are key building blocks in the synthesis of pharmaceuticals and agrochemicals[20]. The chloro and methoxy groups are frequently incorporated into drug candidates to modulate their physicochemical properties and binding interactions with biological targets[21].

Furthermore, the hydrolysis product, 4-Chloro-2-methoxy-5-methylbenzoic acid, is structurally similar to intermediates like 4-amino-5-chloro-2-methoxybenzoic acid, which is a crucial component in the synthesis of several gastroprokinetic agents[22]. This suggests that **4-Chloro-2-methoxy-5-methylbenzonitrile** is a valuable precursor for creating libraries of novel substituted benzoic acids and their derivatives for screening in drug discovery programs.

Summary of Key Transformations and Conditions

Transformation	Key Reagents	Typical Conditions	Product Class
Synthesis	2-Methoxy-5-methylaniline, NaNO ₂ , CuCN/KCN, SO ₂ Cl ₂	Multi-step, controlled temperature	4-Chloro-2-methoxy-5-methylbenzotrile
Nitrile Hydrolysis	NaOH (aq) or H ₂ SO ₄ (aq)	Reflux, 6-24 h	Substituted Benzoic Acid
Nitrile Reduction	LiAlH ₄ or H ₂ /Catalyst (e.g., Raney Ni)	Anhydrous THF, reflux or High pressure H ₂	Substituted Benzylamine
SNAr Amination	Amine, Base (e.g., K ₂ CO ₃)	DMF or DMSO, 100-150 °C	4-Amino-substituted Benzotrile
SNAr Alkoxylation	Sodium Alkoxide (NaOR)	Corresponding Alcohol or DMF, Heat	4-Alkoxy-substituted Benzotrile

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